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Compound of Interest

Compound Name: 93-017S

Cat. No.: B8236323

Introduction: The 93-017S lipidoid is a novel, chalcogen-containing ionizable cationic lipidoid
designed for advanced drug delivery applications.[1] Its unique structure facilitates the
formulation of lipid nanoparticles (LNPs) capable of efficiently encapsulating and delivering a
wide range of therapeutic payloads, including siRNA, mRNA, DNA, and small molecule
immune agonists like cGAMP.[2][3] This guide provides a comprehensive technical overview of
93-017S, focusing on its properties, synthesis, formulation into nanoparticles, mechanism of
action in immunotherapy, and detailed experimental protocols for its application, tailored for
researchers and drug development professionals.

Core Physicochemical Properties

The fundamental properties of the 93-017S lipidoid are summarized below. These
characteristics are crucial for its function in forming stable and effective delivery vehicles.
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Property

Value

Reference

Formal Name

bis(2-(tetradecylthio)ethyl) 3,3'-

((3-(1H-imidazol-1-
yl)propyl)azanediyl)dipropionat

[1]

e
CAS Number 2227008-67-3 [1][2]
Molecular Formula C44H83N304S2 [11[2]
Formula Weight 782.3 g/mol [1112]
Purity >95% [1][2]

Physical Form

Solution in ethanol

[1]

Solubility Chloroform (100 mg/ml) [1]
Storage -20°C [1][2]
Stability =1 year at -20°C [1]

Synthesis and LNP Formulation

The synthesis of lipidoids like 93-017S typically involves a Michael addition reaction, a robust
and efficient method for creating diverse libraries of lipid-like molecules.[4][5] Once
synthesized, the lipidoid is formulated into LNPs through a rapid mixing process.

This protocol is based on established methods for synthesizing similar lipidoid structures.[4]

» Reactant Preparation: The amine-containing head group and the acrylate tails are prepared.
For a structurally related lipidoid (306013), 3,3'-Diamino-N-methyldipropylamine (the amine)
and tridecyl acrylate (the tail) were used.[4]

o Reaction: The amine and acrylate components are combined in a specific molar ratio (e.qg.,
1:3) in a glass scintillation vial.

 Incubation: The mixture is stirred at an elevated temperature (e.g., 90°C) for a defined period
(e.g., 48 hours) to allow the reaction to proceed to completion.[4]
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 Purification: The resulting lipidoid product is purified from unreacted starting materials and
side products using flash chromatography.

 Verification: The final product's identity and purity are confirmed using analytical techniques
such as electrospray ionization mass spectrometry.

LNPs are typically formed by rapidly mixing an ethanol phase containing the lipids with an
agueous phase containing the therapeutic payload.[4][6] This can be achieved using
microfluidic devices or T-junction mixers to ensure uniform nanoparticle formation.[6][7]

» Lipid Phase Preparation: The 93-017S lipidoid, a phospholipid (e.g., 1,2-distearoyl-sn-
glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., C14-PEG2000)
are dissolved in ethanol. A common molar ratio for similar formulations is 50:10:38.5:1.5
(ionizable lipidoid:DSPC:cholesterol:PEG-lipid).[4][8]

e Agueous Phase Preparation: The therapeutic cargo (e.g., cGAMP, siRNA, mRNA) is
dissolved in a low pH aqueous buffer, such as a citrate buffer. The low pH ensures the
ionizable lipidoid becomes protonated and can efficiently complex with the negatively
charged cargo.

e Rapid Mixing: The ethanol lipid phase is rapidly mixed with the agueous cargo phase at a
controlled flow rate.

» Dilution and Neutralization: The resulting nanopatrticle solution is immediately diluted with a
neutral buffer, such as phosphate-buffered saline (PBS), to raise the pH and stabilize the
newly formed LNPs.

o Characterization: The LNPs are characterized for size, polydispersity index (PDI), and zeta
potential using dynamic light scattering (DLS). The encapsulation efficiency of the cargo is
determined using a suitable quantification assay (e.g., RiboGreen for RNA).[4]
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Lipid Nanopatrticle (LNP) Formulation Workflow.

Mechanism of Action: In Situ Cancer Vaccination

A key application of 93-017S LNPs is for in situ cancer vaccination, a strategy that turns the
tumor itself into a vaccine.[3][9] This approach leverages the ability of 93-017S LNPs to co-
deliver a STING (Stimulator of Interferon Genes) agonist, such as cGAMP, and capture tumor-
associated antigens (TAAs) directly within the tumor microenvironment.

The process is as follows:

e Antigen Release & Capture: A small dose of a chemotherapeutic agent (e.g., doxorubicin) is
administered intratumorally, causing a localized release of TAAs from dying cancer cells. The
positively charged 93-017S LNPs then capture these negatively charged TAAs via
electrostatic interactions.[3][9]
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APC Uptake: The antigen-coated LNPs, containing encapsulated cGAMP, are taken up by
antigen-presenting cells (APCs), such as dendritic cells and macrophages, within the tumor
and draining lymph nodes.[3]

Endosomal Escape: The ionizable nature of 93-017S facilitates the disruption of the
endosomal membrane, leading to the release of the cGAMP payload and captured antigens
into the cytoplasm of the APC.[3][9]

STING Pathway Activation: Cytosolic cGAMP binds to the STING protein on the endoplasmic
reticulum. This triggers a signaling cascade involving TBK1 and IRF3, leading to the
transcription and secretion of type | interferons (IFN-3) and other inflammatory cytokines
(CXCL10).[3]

Enhanced Cross-Presentation & T-Cell Activation: The activation of the STING pathway
promotes APC maturation and enhances the cross-presentation of the captured TAAs on
MHC class | molecules.[3] This leads to the robust activation of tumor-specific cytotoxic
CD8+ T cells, which then target and eliminate cancer cells, establishing a potent and lasting
anti-tumor immune memory.[3]
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STING signaling pathway activated by 93-017S/cGAMP LNPs.
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Preclinical Efficacy and Characterization Data

The efficacy of 93-O17S LNPs has been demonstrated in preclinical cancer models. The
formulation, referred to as 93-017S-F, shows excellent adjuvant effects and enhances antigen
cross-presentation.[3]

The ability of 93-017S-F LNPs to capture tumor antigens is demonstrated by changes in their
physical properties upon incubation with tumor lysate.

Formulation Diameter (nm) Zeta Potential (mV)
93-017S-F LNP ~100 Positive
93-017S-F + Tumor Lysate Increased Decreased (less positive)

Note: Specific numerical
values vary by experiment; the
trend indicates successful
binding of negatively charged
lysate proteins to the cationic
LNP surface.[3]

The therapeutic potential was evaluated in a B16F10 murine melanoma model, demonstrating
significant tumor control and the induction of immune memory.
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Treatment Group Key Outcome Reference
93-017S-FIcGAMP + Significant inhibition of tumor

- [31[°]
Doxorubicin growth.

35% of mice showed complete
recovery from the primary [3]

tumor.

71% of recovered mice
survived a subsequent tumor 3]

rechallenge, indicating robust

immune memory.

Increased intratumoral
expression of ifnbl and cxcl10 [3]

genes.

Increased population of

[3]

antigen-specific CD8+ T cells.

Key Experimental Protocols

This protocol is used to visualize the intracellular delivery and cytoplasmic release of LNP
cargo.

o Cell Culture: Plate APCs (e.g., RAW264.7 or DC2.4 cell lines) in a suitable culture vessel
(e.g., glass-bottom dish for microscopy).

e LNP Preparation: Formulate 93-017S LNPs encapsulating a fluorescently labeled cargo
(e.g., cGAMPFluo).

o Treatment: Add the LNPs (or free fluorescent cargo as a control) to the cell culture medium
at a specified concentration (e.g., equivalent to 200 ng/ml cGAMPFIu0).[3]

 Incubation: Incubate the cells for a set time period (e.g., 4 hours).

e Imaging: Wash the cells with PBS to remove extracellular LNPs. If desired, stain for
endo/lysosomes using a marker like LysoTracker Red.
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e Analysis: Visualize the cells using confocal microscopy. A diffuse green signal throughout the
cytoplasm, distinct from punctate red endosomal signals, indicates successful endosomal
escape. In contrast, cells treated with free cargo should show minimal to no intracellular
fluorescence.[3]

This protocol outlines the steps for evaluating the anti-tumor efficacy of the 93-017S LNP in
situ vaccine.

e Animal Model: Use 4- to 6-week-old C57BL/6 mice.

e Tumor Inoculation: Subcutaneously inject 5 x 105 B16F10 melanoma cells into the right
flank of each mouse.[3]

o Treatment Schedule:
o Allow tumors to grow to a palpable size.

o Day 0 (Pretreatment): Administer a low dose of doxorubicin via intratumoral injection to
induce antigen release.

o Day 1, 3, 5 (Treatment): Administer the 93-017S-F/cGAMP LNP formulation via
intratumoral injection.

e Monitoring:

o Measure tumor volumes every 2-3 days using calipers.

o Monitor animal survival over the course of the experiment.
» Rechallenge (for Immune Memory):

o In mice that have completely cleared the primary tumor, inoculate a new batch of B16F10
cells on the contralateral flank.

o Monitor for tumor growth to assess the presence of a protective immune memory.[3]
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In Vivo Experimental Workflow for In Situ Vaccination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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